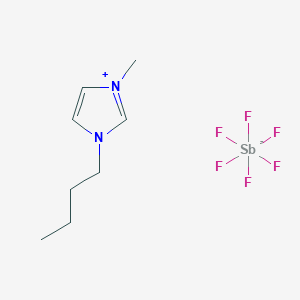

1-Butyl-3-methylimidazolium hexafluoroantimonate

Descripción

The exact mass of the compound 1-Butyl-3-methylimidazolium hexafluoroantimonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Butyl-3-methylimidazolium hexafluoroantimonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butyl-3-methylimidazolium hexafluoroantimonate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;hexafluoroantimony(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.6FH.Sb/c1-3-4-5-10-7-6-9(2)8-10;;;;;;;/h6-8H,3-5H2,1-2H3;6*1H;/q+1;;;;;;;+5/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHAOLBENQQIBR-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.F[Sb-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F6N2Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586926 | |

| Record name | 1-Butyl-3-methyl-1H-imidazol-3-ium hexafluoroantimonate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174645-81-9 | |

| Record name | 1-Butyl-3-methyl-1H-imidazol-3-ium hexafluoroantimonate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-3-methylimidazolium Hexafluoroantimonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 1-Butyl-3-methylimidazolium Hexafluoroantimonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 1-Butyl-3-methylimidazolium hexafluoroantimonate ([BMIM][SbF6]), a room-temperature ionic liquid (RTIL). Due to its unique properties, including high thermal stability, low volatility, and high ionic conductivity, it holds significant potential for applications in organic synthesis, catalysis, electrochemistry, and materials science.[1] This document outlines the general synthetic approach, detailed experimental protocols based on well-established procedures for analogous ionic liquids, and methods for purification and characterization.

Overview of the Synthetic Strategy

The synthesis of 1-Butyl-3-methylimidazolium hexafluoroantimonate is typically achieved through a two-step process. This method is widely adopted for the preparation of various imidazolium-based ionic liquids.[2]

-

N-Alkylation: The first step involves the quaternization of 1-methylimidazole with a suitable butyl halide, typically 1-chlorobutane or 1-bromobutane, to form the 1-butyl-3-methylimidazolium halide precursor ([BMIM]Cl or [BMIM]Br).

-

Anion Metathesis: The second step is an anion exchange (metathesis) reaction where the halide anion of the precursor is replaced by the hexafluoroantimonate anion (SbF6⁻). This is accomplished by reacting the precursor with a hexafluoroantimonate salt, such as sodium or potassium hexafluoroantimonate.

This two-step approach allows for the modular synthesis of a wide range of ionic liquids with different cation and anion combinations.

Experimental Protocols

2.1. Step 1: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl)

This procedure outlines the N-alkylation of 1-methylimidazole with 1-chlorobutane.[6]

Materials:

-

1-Methylimidazole

-

1-Chlorobutane

-

Acetonitrile (optional, as solvent)

-

Ethyl acetate (for washing)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine one molar equivalent of freshly distilled 1-methylimidazole with a slight excess (1.1-1.3 molar equivalents) of 1-chlorobutane. The reaction can be performed neat or with a solvent like acetonitrile.

-

Heat the reaction mixture to a gentle reflux (approximately 75-80°C) with vigorous stirring under a nitrogen atmosphere.

-

Maintain the reaction at this temperature for 24 to 48 hours. The progress of the reaction can be monitored by the formation of a biphasic mixture or by techniques such as thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove any unreacted starting materials and solvent (if used) under reduced pressure using a rotary evaporator.

-

The resulting crude product, a viscous liquid or solid, is then washed multiple times with ethyl acetate to remove any remaining impurities.

-

The purified 1-butyl-3-methylimidazolium chloride is dried under high vacuum to remove residual solvent.

2.2. Step 2: Synthesis of 1-Butyl-3-methylimidazolium Hexafluoroantimonate ([BMIM][SbF6]) via Anion Metathesis

This part of the procedure details the exchange of the chloride anion for the hexafluoroantimonate anion.

Materials:

-

1-Butyl-3-methylimidazolium chloride ([BMIM]Cl)

-

A suitable hexafluoroantimonate salt (e.g., sodium hexafluoroantimonate, NaSbF6, or potassium hexafluoroantimonate, KSbF6)

-

Distilled water or a suitable organic solvent (e.g., acetone, dichloromethane)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Equipment:

-

Beaker or flask for the reaction

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the 1-butyl-3-methylimidazolium chloride synthesized in the previous step in a minimal amount of distilled water or a suitable organic solvent in a beaker or flask.

-

In a separate container, prepare a solution of a slight molar excess of the hexafluoroantimonate salt in the same solvent.

-

Slowly add the hexafluoroantimonate salt solution to the stirred [BMIM]Cl solution at room temperature.

-

A precipitate of the inorganic salt byproduct (e.g., NaCl or KCl) may form, or a second, denser ionic liquid phase may separate.

-

Stir the mixture vigorously for several hours (e.g., 2-4 hours) at room temperature to ensure the completion of the anion exchange.

-

If a precipitate forms, it can be removed by filtration.

-

The ionic liquid phase is then typically extracted using an organic solvent like dichloromethane. The aqueous phase is washed several times with the organic solvent.

-

Combine the organic extracts and wash them with small portions of distilled water to remove any remaining inorganic salts.

-

Dry the organic phase over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

-

Filter off the drying agent, and remove the organic solvent under reduced pressure using a rotary evaporator.

-

The resulting 1-butyl-3-methylimidazolium hexafluoroantimonate should be further dried under high vacuum to remove any traces of water and volatile organic compounds.

Purification of the Final Product

Purification is a critical step to ensure the ionic liquid is free from impurities such as halide ions, water, and organic solvents, which can significantly affect its physicochemical properties and performance in applications.

Purification Protocol:

-

Washing: The crude ionic liquid should be washed multiple times with deionized water to remove water-soluble impurities. For hydrophobic ionic liquids like those with the hexafluoroantimonate anion, this can be done in a separatory funnel where the denser ionic liquid phase is washed with upper aqueous phases.

-

Solvent Extraction: If the ionic liquid is soluble in a specific organic solvent (e.g., dichloromethane), this can be used to extract it from an aqueous solution after the metathesis reaction.

-

Drying: The purified ionic liquid must be thoroughly dried. This is typically achieved by heating under high vacuum (e.g., at 70-80°C) for an extended period to remove water and any residual organic solvents. The use of a molecular sieve can also aid in removing trace amounts of water.[7]

-

Decolorization: If the ionic liquid has a colored tint, this may be due to impurities. Treatment with activated carbon followed by filtration can sometimes be used to decolorize the product.

Characterization

To confirm the identity and purity of the synthesized 1-butyl-3-methylimidazolium hexafluoroantimonate, several analytical techniques should be employed. For analogous ionic liquids, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry are commonly used.

Characterization Methods:

-

NMR Spectroscopy (¹H and ¹³C): Provides information on the molecular structure of the cation and can be used to confirm the successful alkylation and the absence of starting materials.

-

FTIR Spectroscopy: Can be used to identify the characteristic vibrational bands of the imidazolium ring and the hexafluoroantimonate anion.

-

Mass Spectrometry (MS): Confirms the mass of the cation ([BMIM]⁺) and the anion ([SbF6]⁻).

-

Halide Content Analysis: It is crucial to test for residual halide ions (e.g., Cl⁻) from the precursor. This can be done qualitatively by adding a silver nitrate solution to an aqueous washing of the ionic liquid; the absence of a precipitate indicates the absence of halide ions.[4]

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of analogous 1-butyl-3-methylimidazolium-based ionic liquids. The yields and purity are expected to be similar for the synthesis of 1-butyl-3-methylimidazolium hexafluoroantimonate.

| Step | Product | Typical Yield | Purity | Reference |

| Step 1: N-Alkylation | 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) | 89% | Not specified, used as intermediate | Organic Syntheses[5] |

| Step 2: Anion Metathesis (with KPF6) | 1-Butyl-3-methylimidazolium hexafluorophosphate | 81% | Not specified, characterized by NMR | Organic Syntheses[5] |

| Step 2: Anion Metathesis (with NaBF4) | 1-Butyl-3-methylimidazolium tetrafluoroborate | 91% | Not specified, characterized by NMR | Organic Syntheses[3] |

| Commercial Product | 1-Butyl-3-methylimidazolium hexafluoroantimonate | N/A | ≥97.0% (T) | Sigma-Aldrich |

Visualizing the Workflow

The following diagrams illustrate the synthesis and purification workflows.

Caption: Synthesis workflow for 1-Butyl-3-methylimidazolium hexafluoroantimonate.

Caption: Purification workflow for 1-Butyl-3-methylimidazolium hexafluoroantimonate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Butyl-3-methylimidazolium hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The purification of an ionic liquid [agris.fao.org]

An In-depth Technical Guide to the Physicochemical Properties of 1-Butyl-3-methylimidazolium Hexafluoroantimonate ([BMIM][SbF6])

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-3-methylimidazolium hexafluoroantimonate, abbreviated as [BMIM][SbF6], is a room-temperature ionic liquid (IL) that has garnered interest in various scientific fields due to its unique set of properties. Composed of a 1-butyl-3-methylimidazolium ([BMIM]⁺) cation and a hexafluoroantimonate ([SbF₆]⁻) anion, this IL is noted for its potential applications in organic synthesis, catalysis, electrochemistry, and materials science. Its characteristics, such as high thermal stability and conductivity, make it a subject of investigation for advanced applications. This guide provides a comprehensive overview of the known physicochemical properties of [BMIM][SbF6], detailed experimental protocols for their determination, and logical workflows for its synthesis and characterization.

Core Physicochemical Properties

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅F₆N₂Sb | [1] |

| Molecular Weight | 374.97 g/mol | [1] |

| Appearance | Clear, colorless liquid | |

| Density | 1.70 g/mL | |

| Refractive Index (n20D) | 1.42 | |

| Melting Point | Not available in cited literature. | |

| Viscosity | Not available in cited literature. | |

| Electrical Conductivity | Not available in cited literature. |

Thermal and Electrochemical Properties

| Property | Value/Information | Reference |

| Thermal Stability | Stated to have high thermal stability, but specific decomposition temperature (Td) is not available in the cited literature. | |

| Electrochemical Window | Stated to have a wide electrochemical window, but the specific range is not available in the cited literature. |

Solubility

| Property | Value | Reference |

| Hildebrand Solubility Parameter (δ) | 31.5 (J/cm³)0.5 | [2] |

| General Solubility | The solubility in various organic solvents is not extensively documented in the cited literature. Generally, imidazolium-based ILs with large, weakly coordinating anions like [SbF₆]⁻ tend to be hydrophobic and miscible with a range of organic solvents. |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of ionic liquids like [BMIM][SbF6].

Synthesis of [BMIM][SbF6]

The synthesis of [BMIM][SbF6] typically involves a two-step process: the formation of a halide-containing imidazolium salt, followed by an anion exchange reaction.

-

Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM][Cl]) :

-

Equimolar amounts of 1-methylimidazole and 1-chlorobutane are combined in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated, typically under an inert atmosphere (e.g., nitrogen), for an extended period (e.g., 24-48 hours) to ensure complete reaction.

-

After cooling to room temperature, the resulting product, [BMIM][Cl], is often a solid or a highly viscous liquid.

-

The crude product is washed with a non-polar solvent, such as ethyl acetate or diethyl ether, to remove any unreacted starting materials. The product is then dried under vacuum.

-

-

Anion Exchange to form [BMIM][SbF6] :

-

The synthesized [BMIM][Cl] is dissolved in a suitable solvent, such as deionized water or acetone.

-

An equimolar amount of a hexafluoroantimonate salt, typically sodium hexafluoroantimonate (NaSbF₆) or potassium hexafluoroantimonate (KSbF₆), is dissolved in the same solvent and added to the [BMIM][Cl] solution.

-

The reaction mixture is stirred at room temperature for several hours to facilitate the metathesis reaction, where the chloride and hexafluoroantimonate anions are exchanged.

-

The byproduct, sodium chloride (NaCl) or potassium chloride (KCl), precipitates out of the solution due to its low solubility in the reaction medium.

-

The precipitate is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting [BMIM][SbF6] is further purified by washing with deionized water to remove any remaining halide impurities and then dried under high vacuum at an elevated temperature to remove any residual water and solvent.

-

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Thermogravimetric analysis is employed to determine the thermal stability and decomposition temperature of the ionic liquid.

-

Instrumentation : A thermogravimetric analyzer is used for this measurement.

-

Sample Preparation : A small, precisely weighed sample of [BMIM][SbF6] (typically 5-10 mg) is placed in a TGA pan (e.g., alumina or platinum).

-

Experimental Conditions :

-

Data Analysis : The TGA instrument records the mass of the sample as a function of temperature. The onset decomposition temperature (Tonset) is determined as the temperature at which a significant weight loss begins, often calculated from the intersection of the baseline and the tangent of the decomposition curve.[3]

Viscosity Measurement

The dynamic viscosity of [BMIM][SbF6] can be measured using a rotational viscometer or a capillary viscometer.

-

Instrumentation : A rotational rheometer or a temperature-controlled viscometer is used.

-

Sample Preparation : A sufficient amount of the dried ionic liquid is placed in the sample holder of the viscometer.

-

Experimental Conditions :

-

The temperature of the sample is precisely controlled, as viscosity is highly temperature-dependent. Measurements are typically taken over a range of temperatures.

-

For a rotational viscometer, the shear rate is varied to determine if the fluid is Newtonian or non-Newtonian.

-

-

Data Analysis : The instrument measures the torque required to rotate a spindle at a constant speed, which is then converted to a viscosity value in units of Pascal-seconds (Pa·s) or centipoise (cP).

Electrical Conductivity Measurement

The ionic conductivity is a measure of the ionic liquid's ability to conduct an electric current.

-

Instrumentation : A conductivity meter with a conductivity cell (typically with platinum electrodes) is used.

-

Sample Preparation : The conductivity cell is filled with the [BMIM][SbF6] sample, ensuring that the electrodes are fully immersed.

-

Calibration : The conductivity cell is calibrated using standard solutions of known conductivity (e.g., aqueous KCl solutions).[4]

-

Experimental Conditions :

-

The measurement is performed at a controlled temperature, often over a range of temperatures, as conductivity is temperature-dependent.

-

An alternating current is applied to the electrodes to prevent electrolysis of the sample.

-

-

Data Analysis : The instrument measures the resistance of the ionic liquid, and the conductivity (σ) is calculated using the cell constant. The units are typically Siemens per meter (S/m) or millisiemens per centimeter (mS/cm).

Electrochemical Window Determination (Cyclic Voltammetry - CV)

The electrochemical window represents the potential range over which the ionic liquid is stable and does not undergo oxidation or reduction.

-

Instrumentation : A potentiostat with a three-electrode setup is used.[5]

-

Electrode System :

-

Sample Preparation : The [BMIM][SbF6] is placed in an electrochemical cell, and the three electrodes are immersed in the ionic liquid. The ionic liquid should be thoroughly dried and degassed to remove water and oxygen, which can interfere with the measurement.

-

Experimental Conditions :

-

The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 50-100 mV/s).[6]

-

The current response is measured as a function of the applied potential.

-

-

Data Analysis : The electrochemical window is determined from the resulting voltammogram. The anodic limit is the potential at which oxidation of the anion begins, and the cathodic limit is the potential at which reduction of the cation begins. The window is the difference between these two potentials.[5]

Visualizations

Logical Workflow for Synthesis and Purification of [BMIM][SbF6]

Caption: Synthesis and purification workflow for [BMIM][SbF6].

Experimental Workflow for Physicochemical Characterization

References

- 1. 1-Butyl-3-methylimidazolium hexafluoroantimonate = 97.0 T 174645-81-9 [sigmaaldrich.com]

- 2. longdom.org [longdom.org]

- 3. Solvent properties of the 1-butyl-3-methylimidazolium hexafluorophosphate ionic liquid [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Butyl-3-methylimidazolium hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 5. wssp.cm.utexas.edu [wssp.cm.utexas.edu]

- 6. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Stability of 1-Butyl-3-methylimidazolium Hexafluoroantimonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition characteristics of the ionic liquid 1-Butyl-3-methylimidazolium hexafluoroantimonate ([BMIM][SbF6]). Due to a lack of specific publicly available data on the decomposition temperature of [BMIM][SbF6], this guide leverages data from analogous 1-Butyl-3-methylimidazolium ([BMIM])-based ionic liquids to provide a comparative analysis and an informed perspective on its expected thermal behavior.

Introduction to [BMIM][SbF6] and its Thermal Stability

Comparative Thermal Stability of [BMIM]-Based Ionic Liquids

To contextualize the expected thermal stability of [BMIM][SbF6], it is useful to examine the decomposition temperatures of other [BMIM]-based ionic liquids with different anions. The thermal stability is typically evaluated using thermogravimetric analysis (TGA), with the onset temperature of decomposition being a key metric.

| Ionic Liquid | Anion | Onset Decomposition Temp. (Tonset) (°C) | Reference Experimental Conditions |

| 1-Butyl-3-methylimidazolium Acetate | [OAc]⁻ | ~242 | Heating rate of 10 °C/min. |

| 1-Butyl-3-methylimidazolium Chloride | [Cl]⁻ | ~298 | Heating rate of 10 °C/min. |

| 1-Butyl-3-methylimidazolium Tetrafluoroborate | [BF₄]⁻ | 372.73 | Heating rate of 10 °C/min.[2] |

| 1-Butyl-3-methylimidazolium Hexafluorophosphate | [PF₆]⁻ | 402.26 | Heating rate of 10 °C/min.[2] |

| 1-Butyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide | [NTf₂]⁻ | ~400-473 | Varies with heating rate (2-20 °C/min).[3] |

| 1-Butyl-3-methylimidazolium Hexafluoroantimonate | [SbF₆]⁻ | Data not available | - |

Note: The decomposition temperatures can vary based on experimental conditions such as heating rate, atmosphere, and sample purity.

The data clearly indicates that the anion plays a crucial role in the thermal stability of [BMIM]-based ionic liquids. Generally, anions with weaker coordinating ability and higher thermal stability themselves, such as [PF₆]⁻ and [NTf₂]⁻, lead to ionic liquids with higher decomposition temperatures. Based on this trend, it can be inferred that [BMIM][SbF6] would also exhibit high thermal stability, likely in a range comparable to or potentially exceeding that of [BMIM][PF6].

Experimental Protocols for Determining Thermal Stability

The thermal stability of ionic liquids is primarily determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The decomposition temperature is typically reported as the onset temperature (Tonset), which is the temperature at which significant mass loss begins.

A typical experimental protocol for TGA analysis of an ionic liquid would involve:

-

Sample Preparation: A small amount of the ionic liquid (typically 5-10 mg) is placed in a clean TGA pan (e.g., alumina, platinum, or ceramic).[3]

-

Instrument Setup:

-

Atmosphere: The analysis is usually conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation.[3]

-

Heating Rate: A constant heating rate is applied, commonly 5, 10, or 20 °C/min.[3] Slower heating rates can provide a more accurate estimation of the decomposition temperature.[3]

-

Temperature Range: The sample is heated over a wide temperature range, for example, from room temperature to 600 °C or higher, to ensure the entire decomposition profile is captured.

-

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition. This is often calculated using the tangent method at the point of the initial sharp decline in mass.

3.2. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow to or from a sample as it is heated, cooled, or held at a constant temperature. While TGA tracks mass loss, DSC can detect thermal events such as melting, glass transitions, and decomposition, which may be endothermic or exothermic.[4]

A typical experimental protocol for DSC analysis would be:

-

Sample Preparation: A small, accurately weighed sample of the ionic liquid is hermetically sealed in a DSC pan (e.g., aluminum).

-

Instrument Setup:

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained.

-

Heating Program: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles at a specific rate (e.g., 10 °C/min).

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic or exothermic peaks associated with decomposition.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of an ionic liquid.

References

An In-Depth Technical Guide to the Electrochemical Window of 1-Butyl-3-methylimidazolium Hexafluoroantimonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical window of the ionic liquid 1-Butyl-3-methylimidazolium hexafluoroantimonate ([BMIM][SbF6]). Due to the limited availability of direct experimental data for this specific ionic liquid, this document synthesizes information from related compounds and theoretical principles to offer a robust predictive analysis. It also includes a detailed, generalized experimental protocol for the determination of the electrochemical window of ionic liquids.

Introduction to the Electrochemical Window of Ionic Liquids

The electrochemical window (EW) is a critical parameter for any electrolyte, defining the potential range within which it is stable and does not undergo oxidation or reduction. For ionic liquids (ILs), this window is determined by the electrochemical stability of its constituent cation and anion. The anodic limit is set by the oxidation potential of the anion, while the cathodic limit is determined by the reduction potential of the cation. A wide electrochemical window is a key advantage of many ionic liquids, making them suitable for a variety of electrochemical applications, including batteries, supercapacitors, and electrocatalysis.

The electrochemical stability of an ionic liquid is not only dependent on its chemical structure but can also be influenced by factors such as the presence of impurities (e.g., water), the nature of the working electrode material, and the operating temperature.

The Electrochemical Window of [BMIM][SbF6]: A Predictive Analysis

The Cation: 1-Butyl-3-methylimidazolium ([BMIM]+)

The [BMIM]+ cation is a common component of many ionic liquids. Its reduction at the cathodic limit is a key factor in determining the overall electrochemical window. The reduction of the imidazolium cation is thought to involve the acidic proton at the C2 position of the imidazolium ring, leading to the formation of an N-heterocyclic carbene. Quantum chemical calculations have been employed to predict the electrochemical breakdown of the [BMIM]+ cation, suggesting a complex series of reactions that can lead to the formation of various decomposition products.

The Anion: Hexafluoroantimonate ([SbF6]-)

The hexafluoroantimonate anion, [SbF6]-, is expected to have a high oxidation potential due to the presence of highly electronegative fluorine atoms and the high oxidation state of the central antimony atom. Generally, anions with a high degree of fluorination, such as hexafluorophosphate ([PF6]-) and bis(trifluoromethylsulfonyl)imide ([TFSI]-), exhibit high anodic stability. While specific data for [SbF6]- is scarce, it is reasonable to infer that it would have an anodic limit comparable to or potentially higher than that of [PF6]-.

Comparative Data of Related Ionic Liquids

To provide context, the following table summarizes the electrochemical windows of several common [BMIM]+ based ionic liquids. These values are indicative and can vary based on the experimental conditions.

| Ionic Liquid | Cation | Anion | Anodic Limit (V vs. ref) | Cathodic Limit (V vs. ref) | Electrochemical Window (V) | Reference Electrode |

| 1-Butyl-3-methylimidazolium Hexafluorophosphate | [BMIM]+ | [PF6]- | ~2.0 - 2.5 | ~(-2.0) - (-2.5) | ~4.0 - 5.0 | Ag/Ag+ or Fc/Fc+ |

| 1-Butyl-3-methylimidazolium Tetrafluoroborate | [BMIM]+ | [BF4]- | ~1.5 - 2.0 | ~(-1.5) - (-2.0) | ~3.0 - 4.0 | Ag/Ag+ or Fc/Fc+ |

| 1-Butyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide | [BMIM]+ | [TFSI]- | ~2.0 - 2.5 | ~(-2.0) - (-2.5) | ~4.0 - 5.0 | Ag/Ag+ or Fc/Fc+ |

Note: The values presented are approximate and collated from various literature sources. The exact values can vary significantly with experimental conditions.

Based on the high stability of the [SbF6]- anion, it is predicted that the electrochemical window of [BMIM][SbF6] will be wide, likely in the range of 4.0 to 5.5 V, and primarily limited by the reduction of the [BMIM]+ cation.

Experimental Protocol for Determining the Electrochemical Window

The most common technique for determining the electrochemical window of an ionic liquid is cyclic voltammetry (CV). This section provides a detailed, generalized protocol for this measurement.

Materials and Equipment

-

Potentiostat/Galvanostat: Capable of performing cyclic voltammetry.

-

Electrochemical Cell: A three-electrode cell made of an inert material (e.g., glass or Teflon).

-

Working Electrode (WE): An inert electrode such as a glassy carbon (GC), platinum (Pt), or gold (Au) disk electrode. The choice of electrode material can influence the measured electrochemical window.

-

Reference Electrode (RE): A stable reference electrode, such as a silver/silver ion (Ag/Ag+) electrode or a ferrocene/ferrocenium (Fc/Fc+) internal reference. For ionic liquid systems, a quasi-reference electrode (e.g., a silver or platinum wire) is often used, and its potential is calibrated against a standard reference after the experiment.

-

Counter Electrode (CE): A high surface area electrode, typically a platinum wire or mesh, to ensure that the current passed does not limit the measurement.

-

Ionic Liquid Sample: 1-Butyl-3-methylimidazolium hexafluoroantimonate, dried under high vacuum to remove water, as water can significantly narrow the electrochemical window.

-

Inert Atmosphere: A glovebox or Schlenk line with an inert gas (e.g., argon or nitrogen) to prevent contamination from air and moisture.

Experimental Procedure

-

Preparation of the Electrochemical Cell:

-

Thoroughly clean and dry all components of the electrochemical cell.

-

Polish the working electrode to a mirror finish using alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in deionized water and then a suitable organic solvent (e.g., acetone or isopropanol).

-

Dry the polished electrode under vacuum or with a stream of inert gas.

-

-

Assembly of the Cell:

-

Assemble the three-electrode cell inside an inert atmosphere glovebox.

-

Add the dried ionic liquid sample to the cell.

-

Immerse the working, reference, and counter electrodes into the ionic liquid, ensuring that the electrodes are not in contact with each other.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment:

-

Initial Potential: Start at the open-circuit potential (OCP) of the system.

-

Vertex Potentials: Set a wide potential range to ensure the anodic and cathodic limits are observed. For a new ionic liquid, this may require some initial exploratory scans.

-

Scan Rate: A typical scan rate is between 20 and 100 mV/s.

-

Number of Cycles: Typically 1-3 cycles are sufficient.

-

-

Run the cyclic voltammetry scan, first in the anodic direction to determine the oxidation limit, and then in the cathodic direction to determine the reduction limit.

-

-

Determination of the Electrochemical Window:

-

The anodic and cathodic limits are typically defined as the potential at which the current density reaches a certain cutoff value (e.g., 0.1, 0.5, or 1.0 mA/cm²). This cutoff value should be clearly stated when reporting the electrochemical window.

-

The electrochemical window is the difference between the anodic and cathodic limits.

-

Visualizing Electrochemical Processes

Logical Relationship of Electrochemical Window Determination

Navigating the Solubility Landscape of 1-Butyl-3-methylimidazolium Hexafluoroantimonate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Butyl-3-methylimidazolium hexafluoroantimonate ([BMIM][SbF6]) is an ionic liquid of significant interest due to its unique physicochemical properties, including high thermal stability and a wide electrochemical window. A critical parameter for its application in various fields, such as organic synthesis, catalysis, and electrochemistry, is its solubility in different organic solvents. This technical guide provides a comprehensive overview of the solubility of [BMIM][SbF6], addressing the current landscape of available data and presenting a detailed protocol for its experimental determination. Due to a notable lack of specific quantitative solubility data in publicly accessible literature, this guide focuses on empowering researchers with the methodology to ascertain this vital information.

Introduction to [BMIM][SbF6] and its Solubility

1-Butyl-3-methylimidazolium hexafluoroantimonate is a salt that is liquid at or near room temperature. Its properties are largely dictated by the nature of its constituent ions: the 1-butyl-3-methylimidazolium ([BMIM]+) cation and the hexafluoroantimonate ([SbF6]) anion. The solubility of an ionic liquid in an organic solvent is a complex interplay of factors including the polarity, hydrogen bonding capability, and van der Waals forces of both the ionic liquid and the solvent.

While extensive research has been conducted on ionic liquids with anions such as hexafluorophosphate ([PF6]⁻) and tetrafluoroborate ([BF4]⁻), specific quantitative solubility data for [BMIM][SbF6] remains scarce in scientific literature. This guide, therefore, provides a generalized framework and experimental protocol for researchers to determine the solubility of [BMIM][SbF6] in their solvents of interest.

Quantitative Solubility Data

As of the compilation of this guide, specific, publicly available quantitative data on the solubility of 1-Butyl-3-methylimidazolium hexafluoroantimonate in a wide range of organic solvents is limited. Researchers are encouraged to use the experimental protocols outlined in this document to generate this data for their specific applications. To facilitate this, the following table provides a template for recording and presenting solubility data in a clear and structured manner.

Table 1: Solubility of 1-Butyl-3-methylimidazolium hexafluoroantimonate ([BMIM][SbF6]) in Various Organic Solvents at 298.15 K and 1 atm

| Organic Solvent | Chemical Formula | Dielectric Constant (ε) at 298.15 K | Solubility ( g/100 g solvent) | Molar Solubility (mol/L) | Method of Determination | Reference |

| Example: Acetonitrile | CH₃CN | 37.5 | Data to be determined | Data to be determined | Isothermal Saturation | [Your Data] |

| Example: Dichloromethane | CH₂Cl₂ | 9.1 | Data to be determined | Data to be determined | Isothermal Saturation | [Your Data] |

| Example: Methanol | CH₃OH | 32.7 | Data to be determined | Data to be determined | Isothermal Saturation | [Your Data] |

| Example: Ethanol | C₂H₅OH | 24.5 | Data to be determined | Data to be determined | Isothermal Saturation | [Your Data] |

| Example: Acetone | C₃H₆O | 20.7 | Data to be determined | Data to be determined | Isothermal Saturation | [Your Data] |

| Example: Toluene | C₇H₈ | 2.4 | Data to be determined | Data to be determined | Isothermal Saturation | [Your Data] |

| Example: Diethyl Ether | (C₂H₅)₂O | 4.3 | Data to be determined | Data to be determined | Isothermal Saturation | [Your Data] |

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

The following is a detailed methodology for the determination of the solubility of [BMIM][SbF6] in an organic solvent using the isothermal saturation method, a common and reliable technique.

3.1. Materials

-

1-Butyl-3-methylimidazolium hexafluoroantimonate ([BMIM][SbF6]), high purity (≥99%)

-

Organic solvent of interest, anhydrous grade

-

Standard laboratory glassware (vials, beakers, graduated cylinders)

-

Magnetic stirrer and stir bars

-

Thermostatic bath or incubator capable of maintaining a constant temperature (e.g., 298.15 K ± 0.1 K)

-

Analytical balance (readability ± 0.0001 g)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Gas-tight syringes

-

Spectrophotometer (UV-Vis or other appropriate analytical instrument) or a method for quantitative analysis (e.g., HPLC, NMR with an internal standard).

3.2. Procedure

-

Preparation of Saturated Solution: a. Add an excess amount of [BMIM][SbF6] to a known mass of the organic solvent in a sealed vial. The presence of undissolved ionic liquid at the bottom of the vial is crucial to ensure saturation. b. Place the vial in a thermostatic bath set to the desired temperature (e.g., 298.15 K). c. Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the supernatant remains constant.

-

Sample Collection and Analysis: a. Once equilibrium is reached, turn off the stirrer and allow the undissolved [BMIM][SbF6] to settle for several hours while maintaining the constant temperature. b. Carefully withdraw a known volume of the clear supernatant using a pre-weighed, gas-tight syringe fitted with a syringe filter. The filtration step is critical to remove any suspended microcrystals. c. Immediately weigh the syringe containing the aliquot of the saturated solution to determine the mass of the solution. d. Transfer the aliquot to a volumetric flask and dilute with a suitable solvent to a known volume for analysis. e. Determine the concentration of [BMIM][SbF6] in the diluted solution using a pre-calibrated analytical technique. For instance, UV-Vis spectrophotometry can be used by measuring the absorbance at the characteristic wavelength of the imidazolium ring, provided the solvent does not interfere. A calibration curve should be prepared using standard solutions of [BMIM][SbF6] of known concentrations.

-

Calculation of Solubility: a. From the concentration of the diluted sample and the dilution factor, calculate the concentration of [BMIM][SbF6] in the original saturated solution. b. The solubility can be expressed in various units:

- Mass fraction ( g/100 g solvent): Solubility = (mass of [BMIM][SbF6] / mass of solvent) * 100

- Molar solubility (mol/L): Solubility = (moles of [BMIM][SbF6] / volume of solution in L)

3.3. Synthesis of 1-Butyl-3-methylimidazolium Hexafluoroantimonate

For researchers who wish to synthesize [BMIM][SbF6], a general two-step procedure is as follows:

-

Synthesis of 1-Butyl-3-methylimidazolium Halide ([BMIM][X], where X = Cl or Br): This is typically achieved by the quaternization of 1-methylimidazole with a 1-halobutane (e.g., 1-chlorobutane or 1-bromobutane). The reaction is usually carried out in a suitable solvent or neat at elevated temperatures.

-

Anion Metathesis: The resulting [BMIM][X] is then reacted with a hexafluoroantimonate salt, such as potassium hexafluoroantimonate (KSbF₆) or sodium hexafluoroantimonate (NaSbF₆), in a suitable solvent like water or acetone. The desired [BMIM][SbF6] is then isolated, often as a separate phase, and purified by washing and drying under vacuum.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of [BMIM][SbF6] using the isothermal saturation method.

Caption: Experimental workflow for solubility determination.

Conclusion

In-Depth Technical Guide: 1-Butyl-3-methylimidazolium Hexafluoroantimonate (CAS 174645-81-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-3-methylimidazolium hexafluoroantimonate, identified by the CAS number 174645-81-9, is an ionic liquid (IL) that has garnered attention in various scientific fields. Ionic liquids are salts that are liquid at or near room temperature, and their unique properties, such as low volatility, high thermal stability, and tunable solvency, make them attractive for a range of applications. This technical guide provides a comprehensive overview of the properties, synthesis, and hazards associated with 1-Butyl-3-methylimidazolium hexafluoroantimonate, with a focus on providing detailed information for research and development professionals.

Chemical and Physical Properties

1-Butyl-3-methylimidazolium hexafluoroantimonate is comprised of a 1-butyl-3-methylimidazolium ([BMIM]⁺) cation and a hexafluoroantimonate ([SbF₆]⁻) anion. Its properties are largely influenced by the nature of these constituent ions.

Table 1: Physicochemical Properties of 1-Butyl-3-methylimidazolium Hexafluoroantimonate

| Property | Value | Reference |

| CAS Number | 174645-81-9 | N/A |

| Molecular Formula | C₈H₁₅F₆N₂Sb | |

| Molecular Weight | 374.97 g/mol | |

| Appearance | Clear, colorless liquid | Commercial Supplier Data |

| Density | 1.70 g/mL | Commercial Supplier Data |

| Refractive Index (n20D) | 1.42 | Commercial Supplier Data |

| Melting Point | Data not available for [BMIM][SbF₆]. For the related [BMIM][PF₆], it is -8 °C. | [1] |

| Boiling Point | Data not available. Ionic liquids generally have very low vapor pressure and decompose at high temperatures. | N/A |

| Viscosity | Data not available for [BMIM][SbF₆]. For the related [BMIM][PF₆], it is in the range of 267–310 cP. | [2] |

| Solubility | Data not available. By analogy to [BMIM][PF₆], it is expected to be hydrophobic and not soluble in water. | [1] |

Synthesis

Experimental Protocol: Representative Synthesis

Step 1: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl) [6]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-methylimidazole and 1-chlorobutane in equimolar amounts.

-

Reaction Conditions: Heat the mixture at approximately 60°C under reflux with constant stirring for 48 hours.

-

Work-up: After cooling to room temperature, the resulting product is washed twice with ethyl acetate to remove any unreacted starting materials.

-

Drying: The remaining ethyl acetate is removed by heating at 60°C under vacuum for 2 hours to yield 1-Butyl-3-methylimidazolium chloride as the product.

-

Dissolution: Dissolve the synthesized 1-Butyl-3-methylimidazolium chloride in a suitable solvent, such as deionized water.

-

Anion Exchange: In a separate vessel, dissolve a hexafluoroantimonate salt (e.g., sodium hexafluoroantimonate, NaSbF₆, or potassium hexafluoroantimonate, KSbF₆) in the same solvent.

-

Metathesis Reaction: Slowly add the hexafluoroantimonate salt solution to the [BMIM]Cl solution with vigorous stirring. The less soluble inorganic salt (e.g., NaCl or KCl) will precipitate out of the solution, driving the reaction forward.

-

Separation: The precipitated inorganic salt is removed by filtration.

-

Extraction and Purification: The aqueous phase containing the desired ionic liquid is typically extracted with a suitable organic solvent like dichloromethane. The organic layers are combined, washed with deionized water to remove any remaining inorganic salts, and then dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

Final Product: The solvent is removed under reduced pressure to yield the final product, 1-Butyl-3-methylimidazolium hexafluoroantimonate.

Diagram 1: Synthesis Workflow of 1-Butyl-3-methylimidazolium Hexafluoroantimonate

Caption: General two-step synthesis of [BMIM][SbF₆].

Hazards and Biological Activity

The biological effects and potential hazards of ionic liquids are of significant interest, particularly concerning their environmental impact and safety in handling.

Hazard Identification

1-Butyl-3-methylimidazolium hexafluoroantimonate is classified as hazardous. The primary hazards are:

-

Acute Toxicity: Harmful if swallowed or if inhaled.

-

Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Hazardous to the aquatic environment, long-term hazard | 2 | H411: Toxic to aquatic life with long lasting effects |

Biological Activity and Toxicity

Limited specific toxicological data is available for 1-Butyl-3-methylimidazolium hexafluoroantimonate. However, a study investigating the influence of different anions on the toxicity of imidazolium-based ionic liquids to the phytoplankton Selenastrum capricornutum identified the hexafluoroantimonate ([SbF₆]⁻) anion as the most toxic among those tested.[7] The order of anion toxicity was determined to be: SbF₆⁻ > PF₆⁻ > BF₄⁻ > CF₃SO₃⁻ > C₈H₁₇OSO₃⁻ > Br⁻ ≈ Cl⁻.[7]

The mechanism of toxicity for ionic liquids is generally believed to involve interactions with cell membranes, leading to disruption of membrane integrity and function.[8] The lipophilicity of the cation's alkyl chain plays a significant role in this process, with longer chains generally leading to increased toxicity.[8]

Diagram 2: Postulated General Mechanism of Ionic Liquid Toxicity

Caption: General mechanism of ionic liquid cytotoxicity.

Experimental Protocol: Algal Toxicity Assay

The following is a general protocol for assessing the toxicity of chemical substances to the green alga Selenastrum capricornutum, based on standardized methods.[9] This protocol is representative of the methodology likely used to determine the toxicity of 1-Butyl-3-methylimidazolium hexafluoroantimonate.

1. Test Organism and Culture:

-

The test organism is the freshwater green alga Selenastrum capricornutum.

-

Algae are cultured in a nutrient-rich medium under controlled conditions of light (continuous cool-white fluorescent lighting), temperature (24 ± 1 °C), and aeration.

2. Test Procedure:

-

A series of test solutions with varying concentrations of 1-Butyl-3-methylimidazolium hexafluoroantimonate are prepared in a nutrient-defined medium. A control group with no added ionic liquid is also prepared.

-

A known initial concentration of algal cells is inoculated into each test flask.

-

The flasks are incubated under the same controlled conditions as the stock cultures for a period of 96 hours.

3. Data Collection and Analysis:

-

Algal growth is measured at regular intervals (e.g., 24, 48, 72, and 96 hours) by determining the cell density using a spectrophotometer (measuring absorbance at a specific wavelength, e.g., 750 nm) or by direct cell counts with a hemocytometer.

-

The growth inhibition for each concentration is calculated relative to the control group.

-

The data is used to determine the EC₅₀ (the concentration that causes a 50% reduction in growth) value, which is a standard measure of toxicity.

Diagram 3: Algal Toxicity Testing Workflow

Caption: Workflow for algal growth inhibition assay.

Conclusion

1-Butyl-3-methylimidazolium hexafluoroantimonate is an ionic liquid with distinct physicochemical properties and notable biological hazards. Its synthesis follows established methods for imidazolium-based ionic liquids. The available data strongly indicates that the hexafluoroantimonate anion contributes significantly to its toxicity, particularly in aquatic environments. Researchers and drug development professionals should handle this compound with appropriate safety precautions, considering its acute toxicity and ecotoxicity. Further research is warranted to fully elucidate its toxicological profile, mechanism of action, and to explore its potential applications in a safe and sustainable manner.

References

- 1. 1-Butyl-3-methylimidazolium hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. longdom.org [longdom.org]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of 1-Butyl-3-Methyl Imidazolium-Based Room Temperature Ionic Liquids | Semantic Scholar [semanticscholar.org]

- 6. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influence of anions on the toxic effects of ionic liquids to a phytoplankton Selenastrum capricornutum - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Mechanisms of action of ionic liquids on living cells: the state of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

[BMIM][SbF6] Ionic Liquid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the ionic liquid 1-butyl-3-methylimidazolium hexafluoroantimonate, [BMIM][SbF6]. It covers the fundamental aspects of its molecular structure, physicochemical characteristics, and experimental protocols for its synthesis and characterization. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed data and methodologies to support further investigation and application of this versatile ionic liquid.

Introduction

Ionic liquids (ILs) are a class of salts that exist in a liquid state at or near room temperature. They are composed entirely of ions and exhibit a unique combination of properties, including low volatility, high thermal stability, and tunable physicochemical characteristics. These features make them attractive alternatives to traditional organic solvents in a wide range of applications, from chemical synthesis and catalysis to materials science and electrochemistry.

Among the vast family of ionic liquids, 1-butyl-3-methylimidazolium hexafluoroantimonate ([BMIM][SbF6]) is a notable member, characterized by the bulky hexafluoroantimonate anion. This guide will delve into the specific structural features and properties of [BMIM][SbF6], providing a foundational understanding for its potential use in various scientific and industrial fields, with a particular focus on its relevance to drug development processes.

Molecular Structure and Core Properties

The ionic liquid [BMIM][SbF6] consists of the 1-butyl-3-methylimidazolium ([BMIM]⁺) cation and the hexafluoroantimonate ([SbF₆]⁻) anion.

Chemical Structure of the 1-butyl-3-methylimidazolium cation ([BMIM]⁺):

The [BMIM]⁺ cation features a five-membered imidazolium ring with a methyl group at the N3 position and a butyl group at the N1 position. The aromatic nature of the imidazolium ring and the flexibility of the butyl chain contribute significantly to the overall properties of the ionic liquid.

The hexafluoroantimonate ([SbF₆]⁻) anion is a large, weakly coordinating anion, which influences the physicochemical properties of the ionic liquid, such as its viscosity and conductivity.

Physicochemical Characteristics

The properties of [BMIM][SbF6] are dictated by the interplay of the [BMIM]⁺ cation and the [SbF₆]⁻ anion. Key physicochemical data are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₅F₆N₂Sb |

| Molecular Weight | 374.97 g/mol [1][2] |

| Appearance | Clear, colorless liquid[1] |

| Density | 1.70 g/mL[1] |

| Refractive Index (n20D) | 1.42[1] |

| Purity | ≥ 98% (HPLC)[1] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of [BMIM][SbF6].

Synthesis of [BMIM][SbF6]

The synthesis of [BMIM][SbF6] is typically achieved through a two-step process involving the synthesis of an intermediate, 1-butyl-3-methylimidazolium halide (e.g., [BMIM]Cl or [BMIM]Br), followed by an anion metathesis reaction.

Step 1: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl)

-

Materials: 1-methylimidazole, 1-chlorobutane.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 1-methylimidazole and 1-chlorobutane.

-

Heat the mixture under reflux at 60°C for 48 hours with constant stirring.[3]

-

After cooling to room temperature, a two-phase system will be observed. The upper layer, containing unreacted starting materials, is decanted.

-

The lower, product-containing layer is washed multiple times with ethyl acetate to remove any remaining impurities.

-

The residual ethyl acetate is removed under vacuum at 60°C for 2 hours to yield the [BMIM]Cl product.[3]

-

Step 2: Anion Metathesis to form [BMIM][SbF6]

-

Materials: [BMIM]Cl, a hexafluoroantimonate salt (e.g., KSbF₆ or NaSbF₆), and a suitable solvent (e.g., acetone or dichloromethane).

-

Procedure:

-

Dissolve the synthesized [BMIM]Cl in a minimal amount of the chosen solvent.

-

In a separate flask, dissolve an equimolar amount of the hexafluoroantimonate salt in the same solvent.

-

Slowly add the hexafluoroantimonate salt solution to the [BMIM]Cl solution with vigorous stirring.

-

A precipitate of the alkali metal chloride (KCl or NaCl) will form.

-

Continue stirring the reaction mixture at room temperature for several hours to ensure complete reaction.

-

The precipitate is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield the final product, [BMIM][SbF6].

-

The product should be dried under high vacuum to remove any residual solvent and moisture.

-

Synthesis Workflow:

Caption: Synthesis workflow for [BMIM][SbF6].

Characterization Methods

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and purity of the synthesized ionic liquid.

-

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the [BMIM][SbF6] in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Expected Chemical Shifts (δ, ppm) for [BMIM]⁺:

-

~9.0-10.5 (singlet, 1H, N-CH-N proton on the imidazolium ring)

-

~7.3-7.7 (multiplet, 2H, N-CH=CH-N protons on the imidazolium ring)

-

~4.1-4.3 (triplet, 2H, N-CH₂-CH₂CH₂CH₃)

-

~3.8-4.1 (singlet, 3H, N-CH₃)

-

~1.7-1.9 (multiplet, 2H, N-CH₂-CH₂CH₂CH₃)

-

~1.2-1.4 (multiplet, 2H, N-CH₂CH₂-CH₂CH₃)

-

~0.8-1.0 (triplet, 3H, N-CH₂CH₂CH₂-CH₃) (Note: Exact chemical shifts can vary depending on the solvent and concentration.)[1][2]

-

-

-

¹³C NMR Spectroscopy:

-

Sample Preparation: Similar to ¹H NMR.

-

Expected Chemical Shifts (δ, ppm) for [BMIM]⁺:

-

~136 (N-CH-N)

-

~123 (N-CH=CH-N)

-

~122 (N-CH=CH-N)

-

~49 (N-CH₂-)

-

~36 (N-CH₃)

-

~32 (-CH₂-)

-

~19 (-CH₂-)

-

~13 (-CH₃) (Note: Exact chemical shifts can vary.)[1]

-

-

NMR Analysis Workflow:

Caption: Workflow for NMR analysis of [BMIM][SbF6].

4.2.2. Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and phase behavior of the ionic liquid.

-

Thermogravimetric Analysis (TGA):

-

Purpose: To determine the decomposition temperature.

-

Typical Protocol:

-

Place a small sample (5-10 mg) of [BMIM][SbF6] in an alumina or platinum crucible.

-

Heat the sample under a nitrogen atmosphere from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

The onset of weight loss indicates the beginning of thermal decomposition.

-

-

-

Differential Scanning Calorimetry (DSC):

-

Purpose: To determine the glass transition temperature (Tg) and melting point (Tm), if applicable.

-

Typical Protocol:

-

Place a small sample (5-10 mg) in an aluminum pan.

-

Cool the sample to a low temperature (e.g., -150 °C) and then heat it to a temperature below its decomposition point (e.g., 150 °C) at a controlled rate (e.g., 10 °C/min).

-

The glass transition will appear as a step change in the heat flow, and melting will be observed as an endothermic peak.[4]

-

-

Thermal Analysis Workflow:

Caption: Workflow for TGA and DSC analysis.

Applications in Drug Development and Catalysis

Ionic liquids, including [BMIM][SbF6], are gaining attention in the pharmaceutical industry due to their potential to act as "green" solvents and catalysts in organic synthesis. Their unique properties can lead to improved reaction rates, selectivities, and easier product separation.

[BMIM][SbF6] is recognized for its role in promoting various chemical reactions, including those relevant to the synthesis of pharmaceutical intermediates.[1] Its applications include:

-

Catalysis: The weakly coordinating nature of the [SbF₆]⁻ anion can enhance the activity of Lewis acid catalysts in various organic transformations.

-

Organic Synthesis: It can serve as a non-volatile and recyclable reaction medium for a variety of organic reactions, potentially simplifying work-up procedures and reducing the use of volatile organic compounds.

-

Drug Delivery: While specific research on [BMIM][SbF6] in drug delivery is limited, the broader class of ionic liquids is being explored for their potential to enhance the solubility and bioavailability of poorly water-soluble drugs.[1]

Logical Relationship of IL Properties to Applications:

Caption: Relationship between properties and applications.

Conclusion

[BMIM][SbF6] is an ionic liquid with a distinct set of physicochemical properties that make it a subject of interest for various chemical applications. This guide has provided a detailed overview of its structure, characteristics, and the experimental protocols for its synthesis and analysis. For researchers and professionals in drug development, the potential of [BMIM][SbF6] as a catalyst and reaction medium warrants further exploration to harness its unique attributes for the synthesis of novel and existing pharmaceutical compounds. The data and methodologies presented herein are intended to facilitate and inspire future research in this promising area.

References

Navigating the Janus Face: A Technical Guide to the Health and Safety of Imidazolium-Based Ionic Liquids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazolium-based ionic liquids (ILs), once hailed as "green" solvents due to their negligible vapor pressure, present a complex toxicological profile that demands rigorous health and safety protocols.[1][2] Their interaction with biological systems is multifaceted, largely dictated by the structure of the imidazolium cation, particularly the length of its alkyl side chains. This guide provides an in-depth analysis of the health, safety, and environmental considerations associated with these compounds. It synthesizes toxicological data, outlines mechanisms of action, details standardized experimental protocols for their assessment, and establishes clear guidelines for safe handling, personal protection, and disposal.

Toxicological Profile: Understanding the Hazard

The toxicity of imidazolium-based ILs is primarily driven by the imidazolium cation, with the anion choice generally playing a lesser role.[3][4] A consistent trend observed across numerous studies is the "side-chain effect": toxicity increases with the length of the alkyl chain substituent on the imidazolium ring.[5][6]

Cytotoxicity (In Vitro)

Imidazolium ILs have demonstrated concentration-dependent cytotoxic effects across various cell lines. The primary mechanism often involves disruption of cell membrane integrity and mitochondrial function.[7][8] Studies suggest that the lipophilicity of the cation, which increases with alkyl chain length, facilitates its integration into the mitochondrial inner membrane, where it can act as an electron acceptor, leading to the production of reactive oxygen species (ROS) and subsequent cell death.[9]

Table 1: Cytotoxicity of Selected Imidazolium-Based Ionic Liquids

| Ionic Liquid (Abbreviation) | Cell Line | Exposure Time | Endpoint | Value (mM) | Reference |

| 1-Decyl-3-methylimidazolium chloride ([C₁₀mim][Cl]) | Caco-2 | 24 h | EC₅₀ | 0.03 | [10] |

| 1-Decyl-3-methylimidazolium chloride ([C₁₀mim][Cl]) | Caco-2 | 48 h | EC₅₀ | 0.01 | [10] |

| 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM][Tf₂N]) | CCO (Fish) | - | IC₅₀ | >0.1, <10 | [11] |

| 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) | CCO (Fish) | - | IC₅₀ | >0.1, <10 | [11] |

| 1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) | CCO (Fish) | - | IC₅₀ | >0.1, <10 | [11] |

| 1,3-Dimethylimidazolium methyl sulfate ([C₁mim][MSO₄]) | Caco-2 | 24 h | EC₅₀ | 81.24 | [10] |

| 1,3-Dimethylimidazolium methyl sulfate ([C₁mim][MSO₄]) | Caco-2 | 48 h | EC₅₀ | 31.69 | [10] |

| 1-Octyl-3-methylimidazolium chloride ([C₈mim][Cl]) | B-13 (Liver Progenitor) | - | EC₅₀ | ~0.05 |

EC₅₀/IC₅₀: The concentration of a substance that causes a 50% effect (EC) or inhibition (IC) of a measured biological response.

Genotoxicity

Genotoxicity assessment is critical for any new chemical class. For imidazolium ILs, tests like the Comet assay (for DNA damage) and the Ames test (for mutagenicity) are employed. Evidence suggests some imidazolium-based ILs can cause DNA damage, particularly under conditions of oxidative stress induced by the compound.[12][13]

Ecotoxicity (In Vivo)

The solubility of many imidazolium ILs in water raises significant concerns about their environmental impact on aquatic ecosystems.[2] Studies on organisms like the water flea (Daphnia magna) have shown acute and chronic toxicity, affecting survival and reproduction.[3][4][14] The lethal concentrations are comparable to well-known industrial toxicants like ammonia and phenol.[3]

Table 2: Acute Ecotoxicity of Imidazolium-Based Ionic Liquids on Daphnia magna

| Ionic Liquid (Abbreviation) | Exposure Time | Endpoint | Value (mg/L) | Reference |

| 1-Butyl-3-methylimidazolium bromide ([bmim]Br) | 48 h | LC₅₀ | 8.03 | [3][14] |

| 1-Butyl-3-methylimidazolium chloride ([bmim]Cl) | 48 h | LC₅₀ | 9.43 | [14] |

| 1-Butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF₄) | 48 h | LC₅₀ | 15.65 | [14] |

| 1-Butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆) | 48 h | LC₅₀ | 19.91 | [14] |

LC₅₀: The concentration of a substance that is lethal to 50% of a test population.

Mechanisms of Toxicity

The primary mechanisms of imidazolium IL toxicity converge on cellular membranes and energy metabolism. The lipophilic alkyl chain of the cation facilitates its insertion into the plasma and mitochondrial membranes, disrupting their structure and function.[7][8]

Within the mitochondria, these cations can interfere with the electron transport chain.[9][15] This interference uncouples oxidative phosphorylation and leads to a surge in reactive oxygen species (ROS), such as superoxide radicals. The resulting oxidative stress damages cellular components, including lipids, proteins, and DNA, and can trigger programmed cell death (apoptosis).[11][16]

Caption: Plausible signaling pathway for imidazolium IL-induced apoptosis.

Safe Handling and Personal Protective Equipment (PPE)

Given the potential for dermal and respiratory irritation, as well as long-term health effects, a stringent safety protocol is mandatory when handling imidazolium-based ILs.

Engineering Controls

All manipulations of imidazolium ILs, especially pouring or mixing, should be performed within a certified chemical fume hood to prevent inhalation of any potential aerosols.[17]

Personal Protective Equipment (PPE)

A risk assessment should guide PPE selection.[6] The following provides a general guideline:

-

Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.[17][18]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are required. Nitrile or neoprene gloves are often suitable for incidental contact, but the manufacturer's compatibility chart should always be consulted for the specific IL and duration of handling.[19][20] Double gloving is recommended.

-

Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is essential. Ensure the coat is fully buttoned.

-

-

Clothing: Wear long pants and closed-toe shoes. Avoid fabrics like polyester or acrylic.[19]

Caption: Logical workflow for selecting appropriate PPE.

Spill Management and Disposal

-

Spills: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand). Do not use combustible materials. Place the absorbed material in a sealed, labeled container for disposal. Ensure the area is well-ventilated.

-

Disposal: Imidazolium ILs should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Due to their stability and potential ecotoxicity, they should not be discharged into drains or the environment.[21] Some ILs may be amenable to recycling or degradation via advanced oxidation processes, but this requires specialized facilities.[22]

Appendix: Key Experimental Protocols

A.1. Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses cell metabolic activity as an indicator of viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[23]

-

Cell Seeding: Seed cells (e.g., Caco-2, HeLa) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours at 37°C, 5% CO₂.[13]

-

Compound Treatment: Prepare serial dilutions of the imidazolium IL in the appropriate culture medium. Remove the old medium from the cells and add 100 µL of the IL-containing medium to the respective wells. Include untreated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[13]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[13]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550-600 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the logarithm of the IL concentration to determine the EC₅₀/IC₅₀ value.

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

A.2. Protocol: Genotoxicity (Alkaline Comet Assay)

The Comet assay, or single-cell gel electrophoresis, detects DNA strand breaks in individual cells.[5][12]

-

Cell Preparation: Prepare a single-cell suspension from treated and control cell populations.

-

Slide Preparation: Mix approximately 10,000 cells with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose. Allow to solidify.

-

Lysis: Immerse the slides in a cold lysis buffer (containing high salt and detergents like Triton X-100) for at least 1 hour to lyse the cells and unfold the DNA.

-

Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.

-

Electrophoresis: Apply a voltage (e.g., 0.7 V/cm) for 20-30 minutes. DNA with strand breaks will migrate from the nucleus towards the anode, forming a "comet tail."

-

Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green, ethidium bromide).

-

Scoring: Visualize the slides using a fluorescence microscope. Quantify the DNA damage using image analysis software, typically by measuring the percentage of DNA in the comet tail.

A.3. Protocol: Mutagenicity (Ames Test)

The Ames test is a bacterial reverse mutation assay used to detect the mutagenic potential of a chemical.[3][24] It uses specific strains of Salmonella typhimurium that are auxotrophic for histidine (His-).[14]

-

Strain Preparation: Grow cultures of the required Salmonella tester strains (e.g., TA98, TA100) overnight.

-

Metabolic Activation (Optional): To simulate mammalian metabolism, a rat liver extract (S9 fraction) can be included in the test.[24]

-

Exposure: In a test tube, combine the tester strain, the test imidazolium IL at various concentrations, and either the S9 mix or a buffer. A small amount of histidine is added to allow for initial cell growth.

-

Plating: Pour the mixture onto a minimal glucose agar plate, which lacks histidine.

-

Incubation: Incubate the plates at 37°C for 48 hours.[3]

-

Colony Counting: Count the number of revertant colonies on each plate. Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow into visible colonies.

-

Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the substance is mutagenic.

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 3. microbiologyinfo.com [microbiologyinfo.com]

- 4. Acute and chronic toxicity of imidazolium-based ionic liquids on Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Selecting and Using PPE: Best Practices for Chemical Safety [chemscape.com]

- 7. Apoptosis overview emphasizing the role of oxidative stress, DNA damage and signal-transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Imidazolium Ionic Liquids Toxicity is Due to Their Effect on the Plasma Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Emerging risk from "environmentally-friendly" solvents: Interaction of methylimidazolium ionic liquids with the mitochondrial electron transport chain is a key initiation event in their mammalian toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Good Caco-2 cell culture practices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MTT (Assay protocol [protocols.io]

- 14. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 15. Mechanism of imidazolium ionic liquids toxicity in Saccharomyces cerevisiae and rational engineering of a tolerant, xylose-fermenting strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 20. safeopedia.com [safeopedia.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 24. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

Hexafluoroantimonate Ionic Liquids: An In-depth Technical Guide on Environmental Impact and Biodegradability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ionic liquids (ILs) featuring the hexafluoroantimonate (SbF₆⁻) anion represent a class of compounds with unique physicochemical properties, rendering them attractive for various applications, including in catalysis and materials science. However, their potential environmental impact, particularly their toxicity and persistence, warrants careful consideration. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and ecotoxicological effects of hexafluoroantimonate-based ionic liquids. The available data strongly indicate that the hexafluoroantimonate anion imparts significant toxicity to these compounds. Furthermore, many ionic liquids, especially those with fluorinated components, are known for their limited biodegradability. This document summarizes key findings, details relevant experimental methodologies, and visualizes the known toxicity pathways to aid researchers in making informed decisions regarding the use and development of these substances.

Ecotoxicity of Hexafluoroantimonate Ionic Liquids

The toxicity of ionic liquids is a function of both the cation and the anion. However, studies have consistently shown that the hexafluoroantimonate anion is a significant contributor to the overall toxicity of the ionic liquid.

Aquatic Toxicity